DNA Sequence Selectivity Divergence: Hedamycin Targets 5′-TG/5′-CG vs. Altromycin B Targeting 5′-AG
Hedamycin and altromycin B exhibit fundamentally distinct DNA sequence preferences despite sharing a common pluramycin scaffold. Hedamycin-like analogs preferentially alkylate 5′-TG and 5′-CG sequences, whereas altromycin B-like analogs preferentially alkylate 5′-AG sequences [1]. This divergence is attributed to differences in glycoside substitution patterns at the corners of the planar chromophore, which modulate minor groove recognition and orient the alkylating epoxide moiety toward different guanine contexts [1]. The 5′-pyGT-3′ consensus for hedamycin was subsequently confirmed by NMR titration studies [2].
| Evidence Dimension | Preferred DNA alkylation sequence motif |
|---|---|
| Target Compound Data | 5′-TG and 5′-CG sequences |
| Comparator Or Baseline | Altromycin B: 5′-AG sequences |
| Quantified Difference | Qualitative divergence in target trinucleotide motif |
| Conditions | DNA decamer oligonucleotides; high-field NMR analysis (Chemistry & Biology, 1995) |
Why This Matters
Selection of hedamycin over altromycin B enables targeting of different genomic loci, critical for studies requiring TG/CG-rich sequence interrogation.
- [1] Hansen M, Yun S, Hurley L. Hedamycin intercalates the DNA helix and, through carbohydrate-mediated recognition in the minor groove, directs N7-alkylation of guanine in the major groove in a sequence-specific manner. Chem Biol. 1995;2(4):229-240. PMID: 9383425 View Source
- [2] Pavlopoulos S, Bicknell W, Wickham G, Craik DJ. Characterization of the sequential non-covalent and covalent interactions of the antitumour antibiotic hedamycin with double stranded DNA by NMR spectroscopy. J Mol Recognit. 1999;12(6):346-354. PMID: 10611644 View Source
